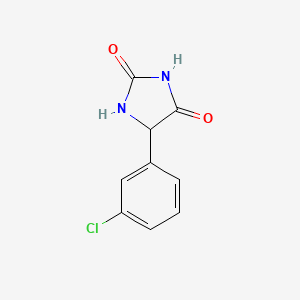

5-(3-Chlorophenyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

74438-96-3 |

|---|---|

Molecular Formula |

C9H7ClN2O2 |

Molecular Weight |

210.62 g/mol |

IUPAC Name |

5-(3-chlorophenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) |

InChI Key |

WPJLWWOKUOJTOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Preclinical Pharmacological Investigations and Biological Activity Spectrum of 5 3 Chlorophenyl Imidazolidine 2,4 Dione and Imidazolidine 2,4 Dione Derivatives

In Vitro Studies on Molecular Targets and Biochemical Pathways

In vitro research provides a foundational understanding of the mechanisms through which imidazolidine-2,4-dione derivatives exert their biological effects. These studies isolate specific molecular targets, such as enzymes, to quantify the interaction and inhibitory potential of these compounds, thereby guiding further drug development efforts. The versatility of the hydantoin (B18101) scaffold allows for its exploration against a diverse range of targets implicated in various diseases. ekb.eg

The interaction of imidazolidine-2,4-dione derivatives with specific enzymes is a key area of preclinical research. By modifying the substituents on the hydantoin ring, chemists can fine-tune the inhibitory activity and selectivity of these compounds against various enzyme families.

Lymphoid-specific tyrosine phosphatase (LYP), an enzyme found exclusively in immune cells, is a critical down-regulator of T-cell receptor signaling and a potent target for autoimmune diseases. nih.gov Researchers have designed and synthesized imidazolidine-2,4-dione derivatives as novel LYP inhibitors. nih.gov Specifically, cinnamic acid-based derivatives have demonstrated significant LYP inhibitory activities, with IC₅₀ values ranging from 2.85 to 6.95 μM. nih.gov One of the most potent compounds from this series was identified as a competitive and reversible inhibitor of LYP, with a Ki of 1.09 μM. nih.gov This particular inhibitor also showed greater selectivity for LYP over other phosphatases compared to known inhibitors. nih.gov

Table 1: LYP Inhibitory Activity of Imidazolidine-2,4-dione Derivatives

| Compound | Structure Type | IC₅₀ (μM) | Ki (μM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Compound 9r | Cinnamic acid-based imidazolidine-2,4-dione | 2.85 | 1.09 | Competitive | nih.gov |

| Compound 9p | Cinnamic acid-based imidazolidine-2,4-dione | 6.95 | N/A | N/A | nih.gov |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of extracellular matrix components. researchgate.netnih.gov Their activity is implicated in pathological tissue remodeling, such as in osteoarthritis and cancer metastasis. researchgate.netgoogle.com The hydantoin scaffold has been successfully employed as a zinc-binding group in the design of potent MMP inhibitors. nih.gov A medicinal chemistry campaign focused on developing hydantoin-based inhibitors of MMP13 (Collagenase 3), a key enzyme in the degradation of type II collagen. researchgate.netnih.gov This effort led to the identification of potent piperidine (B6355638) ether and aryl piperazine (B1678402) hydantoin inhibitors. nih.gov One such hydantoin derivative (3a) showed a moderate MMP13 potency with an IC₅₀ of 21 nM. researchgate.net Further optimization resulted in the discovery of AZD6605, which was selected as a candidate drug. researchgate.netnih.gov

Table 2: MMP13 Inhibitory Activity of Hydantoin Derivatives

| Compound | Structure Type | MMP13 IC₅₀ (nM) | Selectivity over MMP14 | Reference |

|---|---|---|---|---|

| Hydantoin 3a | Piperidine ether hydantoin | 21 | N/A | researchgate.net |

| AZD6605 (3m) | Aryl piperazine hydantoin | Potent (value not specified) | Good | nih.gov |

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play crucial roles in cell proliferation and are major targets in cancer therapy. ekb.eg Various hydantoin derivatives have been synthesized and evaluated for their ability to inhibit these kinases. A series of 1,5-disubstituted hydantoins, designed to interact with the ATP-binding site of EGFR, were found to inhibit EGFR autophosphorylation. nih.gov Another study on 5,5-diphenylimidazolidine-2,4-dione derivatives identified a compound (16) that potently inhibited both EGFR and VEGFR2, a related tyrosine kinase, with IC₅₀ values of 6.17 μM and 0.09 μM, respectively. nih.gov Furthermore, certain benzalhydantoin derivatives showed moderate and selective inhibitory activity against VEGFR-2 and platelet-derived growth factor receptors (PDGFR-α and -β). ukm.my

Table 3: Tyrosine Kinase Inhibitory Activity of Imidazolidine-2,4-dione Derivatives

| Compound | Structure Type | Target Kinase | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 16 | 5,5-diphenylimidazolidine-2,4-dione derivative | EGFR | 6.17 | nih.gov |

| VEGFR2 | 0.09 | |||

| Compound 8 | Benzalhydantoin derivative | VEGFR-2 | 56% inhibition at 10 µM | ukm.my |

| Compound 10 | Benzalhydantoin derivative | VEGFR-2 | 46% inhibition at 10 µM | ukm.my |

The development of new antimicrobial agents is critical for combating drug-resistant pathogens. While some heterocyclic scaffolds are known to target bacterial DNA gyrase, an essential enzyme for DNA replication, the mechanism of action for hydantoin derivatives can vary. rsc.org For instance, a series of hydantoin derivative dimers were designed as broad-spectrum antibiotic agents to combat ESKAPE pathogens. rsc.org These compounds were found to act as membrane-active agents, disrupting the integrity of the bacterial cell membrane, which leads to cell death. rsc.org Kill-kinetic studies showed that a lead compound from this series completely inhibited the growth of both Gram-positive and Gram-negative bacteria within one hour. rsc.org This indicates that for this class of hydantoins, the antimicrobial mechanism is based on membrane disruption rather than DNA gyrase inhibition. rsc.org

Aldose reductase is an enzyme implicated in the development of chronic complications associated with diabetes mellitus, such as neuropathy and retinopathy, by catalyzing the conversion of glucose to sorbitol. nih.gov The inhibition of this enzyme is a key therapeutic strategy. Numerous hydantoin derivatives have been investigated as aldose reductase inhibitors. nih.govnih.gov Studies have shown that spiro hydantoins derived from ketones fused to an aromatic ring system are effective inhibitors of aldose reductase. nih.gov The activity was found to reside exclusively in the 4S isomer of one such compound, which became the drug candidate sorbinil. nih.gov Another study tested seventeen different hydantoin derivatives, identifying nine with high inhibitory activity against purified rat lens aldose reductase (IC₅₀ values ≤ 1.06 μM). nih.gov The most effective of these compounds inhibited sorbitol accumulation in the sciatic nerve completely and in the lens by over 92%. nih.gov

Table 4: Aldose Reductase Inhibitory Activity of Hydantoin Derivatives

| Compound | IC₅₀ (μM) vs. Rat Lens Aldose Reductase | Reference |

|---|---|---|

| 1-[(2,4,5-Trichlorophenyl)sulfonyl]hydantoin | ≤ 1.06 | nih.gov |

| 1-[(2,5-dichlorophenyl)sulfonyl]hydantoin | ≤ 1.06 | nih.gov |

| 1-[(β-naphthyl)sulfonyl]hydantoin | ≤ 1.06 | nih.gov |

| Sorbinil | Potent (value not specified) | nih.gov |

Enzyme Inhibition Profiles

Cannabinoid Receptor (CB1) Modulation

Research into the interaction of imidazolidine-2,4-dione derivatives with cannabinoid receptors has identified certain analogues as potent modulators of the human CB1 receptor. Specifically, a series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives have demonstrated significant affinity and selectivity for the CB1 receptor. nih.gov Functional assays, such as the [³⁵S]-GTPγS binding assay, revealed that these compounds act as inverse agonists at the CB1 receptor. nih.gov

Within this class of molecules, substitutions on the phenyl rings at the 1 and 3 positions of the imidazolidine-2,4-dione core play a critical role in determining receptor affinity. Notably, derivatives featuring chloro-substitutions have emerged as particularly high-affinity ligands. Among the compounds synthesized and tested, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione was identified as one of the imidazolidine-2,4-dione derivatives with the highest affinity for the human CB1 receptor reported to date. nih.gov These findings highlight the potential of the imidazolidine-2,4-dione scaffold for developing CB1 receptor antagonists and inverse agonists, which are of therapeutic interest for conditions like obesity and metabolic syndrome. nih.gov

Receptor Affinity and Functional Assay Methodologies

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A)

Imidazolidine-2,4-dione derivatives, particularly those incorporating an arylpiperazinylalkyl chain, have been extensively studied for their affinity towards serotonin (5-HT) receptor subtypes. A significant body of research demonstrates that many of these compounds display high affinity for the 5-HT1A receptor. nih.gov For instance, a majority of the tested arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione showed high affinity for 5-HT1A receptors, with Ki values reported to be in the range of 23–350 nM. nih.gov

In contrast, the affinity of these derivatives for the 5-HT2A receptor subtype is generally low or absent. nih.govresearchgate.net This selectivity for the 5-HT1A receptor over the 5-HT2A receptor is a key characteristic of this chemical series. nih.gov Molecular modeling studies on derivatives such as 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione have indicated that the dione (B5365651) moiety plays a crucial role in stabilizing the ligand-receptor complex at the 5-HT1A receptor. researchgate.net The strategic design of these molecules often involves creating long-chain arylpiperazines (LCAPs) where the imidazolidine-2,4-dione acts as the terminal fragment, connected via a flexible chain to the arylpiperazine group, to achieve high and selective 5-HT1A receptor binding. nih.gov

| Compound Class/Derivative | Target Receptor | Affinity (Ki/pKi) |

| Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | 5-HT1A | Ki: 23–350 nM nih.gov |

| Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | 5-HT2A | Low to no affinity nih.govresearchgate.net |

Serotonin Transporter (SERT) Modulation

The serotonin transporter (SERT) is another important target for imidazolidine-2,4-dione derivatives. The level of serotonin in the central nervous system is regulated by SERT, which handles the reuptake of serotonin from the synaptic cleft. nih.gov Research has focused on developing dual-action ligands that target both 5-HT1A receptors and SERT. researchgate.net

Studies on arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione revealed that structural modifications significantly influence SERT affinity. The nature of the arylpiperazine fragment is particularly important. Derivatives containing a 3-chlorophenylpiperazine moiety have been identified as the most potent SERT ligands within the tested series, with pKi values ranging from 7.25 to 7.53. nih.gov Other substitutions resulted in moderate to very low affinity for SERT. nih.gov This indicates that the 3-chloro substitution on the phenylpiperazine ring is a key determinant for high-affinity binding to the serotonin transporter.

| Derivative Moiety | Target | Affinity (pKi) |

| 3-Chlorophenylpiperazine fragment | SERT | 7.25–7.53 nih.gov |

| Other substitutions | SERT | 5.61–6.95 (moderate to low) nih.gov |

Adrenergic α1 Receptor Selectivity

The α1-adrenergic receptors (α1-AR) are G protein-coupled receptors that mediate responses to norepinephrine (B1679862) and epinephrine. amegroups.cn The investigation of imidazolidine-2,4-dione derivatives has also extended to their affinity for these receptors to assess their selectivity profile. For compounds designed as 5-HT1A receptor ligands, high selectivity over α1-adrenergic receptors is a desirable trait to minimize potential side effects such as hypotension.

In studies of 5-arylimidazolidine-2,4-dione derivatives, selected compounds displayed satisfactory selectivity over adrenergic α1 receptors. researchgate.net Further research into a series of 5,5-dimethylhydantoin (B190458) derivatives, which share the core imidazolidine-2,4-dione structure, tested their affinity for α1-AR subtypes. nih.gov Most of these derivatives showed a higher affinity for the α1-adrenoceptor than the reference drug urapidil. nih.gov Specifically, compounds with an o-methoxyphenylpiperazine fragment demonstrated strong antagonistic activity, while selectivity for α1A or α1B subtypes was influenced by the linker between the hydantoin and piperazine rings. nih.gov For example, derivatives with an alkyl linker showed selectivity towards α1A-AR, whereas those with a 2-hydroxypropyl linker were selective for α1B-AR. nih.gov

In Vitro Cellular and Phenotypic Activity Assessments

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The imidazolidine-2,4-dione scaffold is recognized as a privileged structure in medicinal chemistry and has been investigated for its potential anticancer properties. Various derivatives have demonstrated antiproliferative and cytotoxic effects across a range of human cancer cell lines.

One study investigating imidazolidine-2,4-dione derivatives reported that a compound, 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione, was highly active against the MCF-7 breast cancer cell line with a reported LD50 of 20.4 μg/mL. scialert.net Another research effort designed a series of imidazolidine-2,4-dione derivatives as inhibitors of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are key targets in cancer therapy. nih.gov In that study, a lead compound demonstrated notable growth inhibitory effects on K562 (chronic myelogenous leukemia) and PC-3 (prostate cancer) cell lines. nih.gov

Furthermore, a different class of 4-imidazolidinone derivatives was screened for anticancer activity against several cell lines, including HeLa (cervical adenocarcinoma), HCT116 (colorectal carcinoma), and U87 (glioblastoma). mdpi.com The results of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay indicated that these compounds could inhibit tumor cell growth, with one derivative in particular, compound 9r, showing the most promising activity in colorectal cancer cells by inducing ROS-dependent apoptosis. mdpi.com

| Cell Line | Cancer Type | Derivative Class | Effect |

| MCF-7 | Breast Cancer | 3-amino-imidazolidine-2,4-dione derivative scialert.net | Cytotoxic (LD50: 20.4 μg/mL) scialert.net |

| K562 | Chronic Myelogenous Leukemia | Bcl-2 inhibitor derivative nih.gov | Growth Inhibition nih.gov |

| PC-3 | Prostate Cancer | Bcl-2 inhibitor derivative nih.gov | Growth Inhibition nih.gov |

| HCT116 | Colorectal Carcinoma | 4-imidazolidinone derivative mdpi.com | Growth Inhibition mdpi.com |

| HeLa | Cervical Adenocarcinoma | 4-imidazolidinone derivative mdpi.com | Growth Inhibition mdpi.com |

| U87 | Glioblastoma | 4-imidazolidinone derivative mdpi.com | Growth Inhibition mdpi.com |

Antimicrobial Efficacy against Bacterial and Fungal Pathogens

The imidazolidine-2,4-dione scaffold has been a subject of significant interest in the development of new antimicrobial agents. Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. These studies have demonstrated that the antimicrobial activity is influenced by the nature and position of substituents on the hydantoin ring.

A study on a series of 5,5-disubstituted hydantoins, spirohydantoins, and fused bicyclic and tricyclic hydantoins revealed moderate antibacterial and weak antifungal activity. The antimicrobial effects were found to be dependent on the specific structure of the compound and the microorganism being tested. Notably, fused bicyclic hydantoin derivatives showed the highest inhibitory activity among the tested compounds. kg.ac.rs The evaluation was based on determining the minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) using the microdilution method against 15 bacterial strains and 4 yeast strains. kg.ac.rs

In another investigation, a series of imidazolidin-2,4-ione derivatives were synthesized and tested in vitro against various bacterial and fungal organisms. researchgate.net Some of these derivatives exhibited inhibitory effects, although the presence of certain moieties, such as methyl nitroimidazole, was found to diminish activity against specific bacteria like Proteus vulgaris. researchgate.net Conversely, the presence of a chlorine atom in the structure of some imidazoline (B1206853) derivatives was suggested to contribute to their inhibitory activity against gram-negative bacteria such as Pseudomonas and Escherichia coli. researchgate.net

Furthermore, research into 5,5-diphenylimidazolidine-2,4-dione (phenytoin) has shown its potential as an antifungal agent against plant pathogens. Inhibition of fungal growth was observed for Macrophomina Spp., Aspergillus niger, and Aspergillus flavus at varying concentrations. bepls.com

A separate study focused on imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors in Pseudomonas aeruginosa. Specific imidazolidine-2,4-diones, namely 4c, 4j, and 12a, demonstrated complete inhibition of protease and nearly complete inhibition of hemolysin production at a concentration of one-quarter of their MIC. nih.gov

The following table summarizes the antimicrobial activity of selected imidazolidine-2,4-dione derivatives.

Table 1: Antimicrobial Activity of Imidazolidine-2,4-dione Derivatives

| Compound/Derivative | Test Organism | Activity | Reference |

|---|---|---|---|

| Fused bicyclic hydantoins | Various bacteria and yeasts | Highest inhibitory activity among tested derivatives. | kg.ac.rs |

| Imidazolidin-2,4-ione derivatives (3a-3f) | Proteus vulgaris | Lacked inhibitory effect. | researchgate.net |

| Imidazoline derivatives with chlorine | Pseudomonas, E. coli | Suggested to have inhibitory activity. | researchgate.net |

| 5,5-diphenylimidazolidine-2,4-dione | Macrophomina Spp. | Inhibition of fungal growth at 18 ppm. | bepls.com |

| 5,5-diphenylimidazolidine-2,4-dione | Aspergillus niger | Inhibition of fungal growth at 4 ppm and 12 ppm. | bepls.com |

| 5,5-diphenylimidazolidine-2,4-dione | Aspergillus flavus | Inhibition of fungal growth at 4 ppm and 12 ppm. | bepls.com |

| Imidazolidine-2,4-diones (4c, 4j, 12a) | Pseudomonas aeruginosa | Complete inhibition of protease and near-complete inhibition of hemolysin. | nih.gov |

Anticoagulant Activity via Coagulation Pathway Modulation

The potential of imidazolidine-2,4-dione derivatives as anticoagulant agents has been explored through in vitro coagulation assays. A study investigating a series of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives screened these compounds for their anticoagulant activity by measuring the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) in human plasma. scialert.netscialert.netimrpress.com

The results indicated that all tested imidazolidine (B613845) derivatives exhibited higher APTT and PT values compared to the vehicle control. scialert.net Among the synthesized compounds, certain derivatives showed particularly high activity in both APTT and PT assays, suggesting their potential to interfere with the intrinsic and common pathways of the coagulation cascade. scialert.net For instance, compound 3-(2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one (5f) was highlighted for its significant response in anticoagulant screening, with an APTT value greater than 1000 seconds at a concentration of 60 mg/mL. scialert.netscialert.netimrpress.com The study compared the activity of the synthesized compounds with heparin and warfarin. scialert.net

The table below presents the anticoagulant activity of representative imidazolidine-2,4-dione derivatives.

Table 2: Anticoagulant Activity of Imidazolidine-2,4-dione Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Imidazolidine derivatives (2a-h, 3a-3h, 4a-4h, 5a-5h) | APTT and PT | Higher values than vehicle control. | scialert.net |

| 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e) | Anticoagulant Screening | Active | scialert.netscialert.net |

| 3-(2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one (5f) | APTT Assay | >1000 seconds | scialert.netscialert.netimrpress.com |

Mechanistic Elucidation of Biological Actions

The biological activities of imidazolidine-2,4-dione derivatives are attributed to their interaction with various molecular targets. In the context of antimicrobial action, one of the elucidated mechanisms is the inhibition of bacterial virulence factors. For example, certain imidazolidine-2,4-diones have been shown to inhibit the production of protease and hemolysin in Pseudomonas aeruginosa. nih.gov A docking study suggested that this inhibition could be due to potential binding interactions with quorum-sensing receptors, LasR and RhlR, which are crucial for the expression of virulence genes in this bacterium. nih.gov

The anticoagulant effects of these derivatives are a result of their modulation of the coagulation pathway. The prolongation of APTT and PT indicates an interference with the proteins of the intrinsic, extrinsic, and common pathways of blood coagulation. scialert.net

Beyond antimicrobial and anticoagulant activities, imidazolidine-2,4-dione derivatives have been investigated for their effects on other biological systems. For instance, some derivatives have shown affinity for the serotonin transporter (SERT) and 5-HT1A receptors, suggesting a potential role in modulating serotonergic neurotransmission. nih.gov The basicity of the piperazine ring in these derivatives appears to be a key factor in their interaction with these receptors. nih.gov

Furthermore, some imidazolidine-2,4-diones have been identified as inverse agonists/antagonists of the CB1 cannabinoid receptor, a target for treating obesity and metabolic syndrome. nih.gov Molecular modeling studies have been conducted to understand the binding mode of these derivatives within the CB1 receptor. nih.gov

The diverse biological activities of imidazolidine-2,4-dione derivatives underscore the versatility of this chemical scaffold and its potential for the development of novel therapeutic agents targeting a wide range of biological pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 3 Chlorophenyl Imidazolidine 2,4 Dione Analogues

Influence of Substituent Position and Nature on the Imidazolidine-2,4-dione Scaffold Activity

The biological activity of 5-phenylimidazolidine-2,4-dione analogues is profoundly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the hydantoin (B18101) core itself. These structural changes can dramatically alter the compound's interaction with its biological target, thereby affecting its efficacy.

Effects of Halogen Substitution on the Phenyl Ring

The presence and position of a halogen atom on the C-5 phenyl ring are critical determinants of the biological activity of imidazolidine-2,4-dione derivatives. Research on related five-membered heterocyclic ring systems, such as pyrrolidine-2,5-diones, has demonstrated that electron-withdrawing groups, particularly halogens, on the phenyl ring can enhance anticonvulsant properties. nih.gov

Specifically for chloro substitutions, studies on 3-chlorophenyl derivatives of related scaffolds have shown significant activity. For instance, in a series of 3-(substituted-phenyl)-pyrrolidine-2,5-dione derivatives, the 3-chloro analogue displayed notable anticonvulsant effects. nih.gov This suggests that the 3-chloro substitution on the phenyl ring of 5-phenylimidazolidine-2,4-dione is a favorable feature for biological activity.

The position of the halogen is also crucial. In a study of diarylimidazoles, meta-substituted nitro derivatives showed good protective activity in seizure models, highlighting the importance of the meta position for certain substituents. nih.gov While direct comparative data for various halogen positions on 5-phenylimidazolidine-2,4-dione is limited in the provided search results, the effectiveness of the 3-chloro substitution in analogous compounds underscores its significance.

| Substituent on Phenyl Ring | Observed Effect on Activity (in related scaffolds) | Reference |

| 3-Chloro | Potent anticonvulsant activity | nih.gov |

| 4-Fluoro | Active in some series | nih.gov |

| 4-Nitro | Potent activity in some models | mdpi.com |

| 4-Methyl | Studied for CNS effects | jocpr.com |

This table is generated based on data from related heterocyclic compounds due to the limited direct comparative studies on 5-(3-Chlorophenyl)imidazolidine-2,4-dione in the search results.

Role of Structural Modifications at N-1, N-3, and C-5 Positions

Modifications at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring are pivotal in modulating the activity of these compounds.

The N-1 position is a common site for substitution to enhance pharmacokinetic properties and potency. For many anticonvulsant hydantoins, the presence of a hydrogen atom at N-1 is considered important for activity, as it can act as a hydrogen bond donor. jpionline.org However, substitution with various alkyl or aryl groups can also lead to potent compounds, suggesting that the role of this position is target-dependent.

The C-5 position is arguably the most critical for the activity of this class of compounds. The presence of a substituted phenyl ring at this position is a hallmark of many active hydantoins. For instance, 5,5-diphenylhydantoin (Phenytoin) is a well-known anticonvulsant. bepls.com In the case of this compound, the monosubstituted phenyl ring at C-5 is a key structural feature.

| Position | Modification | Potential Impact on Activity | Reference |

| N-1 | Unsubstituted (N-H) | Often important for hydrogen bonding and activity. | jpionline.org |

| N-1 | Alkyl/Aryl substitution | Can modulate potency and pharmacokinetic properties. | nih.gov |

| N-3 | Phenyl substitution | Tolerated and can contribute to anticonvulsant activity. | jocpr.com |

| C-5 | Substituted Phenyl | Crucial for activity, with the substituent pattern being a key determinant. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

QSAR studies are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity. These models use statistical methods to correlate physicochemical properties of molecules with their observed activities, enabling the prediction of the efficacy of novel compounds.

Application of Computational Parameters in QSAR Model Derivation

Various computational parameters, or molecular descriptors, are employed in the derivation of QSAR models for imidazolidine-2,4-dione derivatives. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In a QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors, electronic properties computed at the quantum level using the B3LYP hybrid functional and 6-31G(d) basis set were utilized. researchgate.net Another study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives employed electronic (Hammett sigma), hydrophobicity (pi), and steric (molar refractivity and STERIMOL) parameters. nih.gov

Commonly used methods for deriving QSAR models include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). One study found that an ANN model was superior to an MLR model in predicting the antidiabetic activities of imidazolidine-2,4-dione derivatives. researchgate.net For a series of PTP1B inhibitors, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop 3D-QSAR models. nih.gov

| QSAR Method | Computational Parameters Used | Application | Reference |

| MLR & ANN | Quantum chemical descriptors | Antidiabetic activity of imidazolidine-2,4-diones | researchgate.net |

| CoMFA & CoMSIA | Steric and electrostatic fields | PTP1B inhibitory activity of imidazolidine-2,4-diones | nih.gov |

| LFER with FA-MLR & GFA | Electronic, hydrophobic, and steric parameters | Cytotoxicity of anti-HIV 5-phenyl-1-phenylamino-1H-imidazoles | nih.gov |

Statistical Validation of QSAR Models for Imidazolidine-2,4-dione Derivatives

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters include the correlation coefficient (r² or R²), the cross-validated correlation coefficient (q²), and the standard error of estimation (SEE).

In a 3D-QSAR study of imidazolidine-2,4-dione derivatives as PTP1B inhibitors, the CoMSIA model demonstrated strong predictive ability with a q² of 0.777, an r² of 0.999, and a low SEE of 0.013. nih.gov The predictive ability of the model for an external test set was confirmed by a predictive r² (r²pred) of 0.836. nih.gov For a QSAR model of anti-HIV imidazole (B134444) derivatives, the final equation had an explained variance of 80.2% and a leave-one-out predicted variance of 74%, indicating good statistical quality and predictive potential. nih.gov

| QSAR Model | q² | r² | SEE | r²pred | Reference |

| CoMSIA for PTP1B inhibitors | 0.777 | 0.999 | 0.013 | 0.836 | nih.gov |

| CoMFA for PTP1B inhibitors | 0.543 | 0.998 | 0.029 | 0.754 | nih.gov |

| FA-MLR for anti-HIV imidazoles | - | 0.802 (explained variance) | - | 0.74 (predicted variance) | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model for anticonvulsant activity typically includes features such as a hydrophobic domain, a hydrogen bond donor, a hydrogen bond acceptor, and an electron donor moiety. researchgate.net

For anticonvulsant compounds, a common pharmacophore model includes an aryl binding site, a hydrogen bonding domain, and an electron donor group. jpionline.org The development of such models for various classes of anticonvulsants, including those with a hydantoin scaffold, aids in the design of new, more effective drugs. nih.gov The chemical diversity of anticonvulsants, however, makes it challenging to identify a single universal pharmacophore. nih.gov

Ligand-based drug design for imidazolidine-2,4-dione analogues often involves creating a library of virtual compounds and screening them against a validated pharmacophore model. The contour maps generated from 3D-QSAR studies, such as CoMFA and CoMSIA, can provide valuable insights into the structural features relevant to bioactivity and can be used to guide the molecular design of novel derivatives. nih.gov This integrated approach of pharmacophore modeling and 3D-QSAR is a cornerstone of modern drug discovery for this class of compounds.

Crystallographic Investigations of Imidazolidine 2,4 Dione Scaffolds

X-Ray Diffraction Analysis for Solid-State Structure Elucidation

In a representative study on 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, X-ray diffraction analysis revealed that the compound crystallizes with two independent molecules in the asymmetric unit. nih.gov The fundamental bond lengths and angles within the hydantoin (B18101) ring are consistent with those expected for this type of heterocyclic system. nih.gov The determination of the crystal system and space group is a primary outcome of this analysis, which sets the foundation for a detailed understanding of the crystal packing.

Crystallographic studies on various hydantoin derivatives, such as nitrofurantoin, furazidin, and dantrolene, which all contain the imidazolidine-2,4-dione scaffold, demonstrate the power of X-ray diffraction in identifying different crystalline phases, including polymorphs and solvates. hmdb.ca The ability of these molecules to form multiple solid phases is a critical consideration in pharmaceutical development. nih.gov

Interactive Table: Representative Crystallographic Data for an Imidazolidine-2,4-dione Derivative

| Parameter | Value |

| Chemical Formula | C₁₈H₁₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.50 |

| b (Å) | 10.20 |

| c (Å) | 19.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 3020 |

| Z | 8 |

| Note: Data is for 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione as a representative example. |

Detailed Analysis of Molecular Conformation and Tautomeric Forms

The conformation of the imidazolidine-2,4-dione ring and the orientation of its substituents are key features revealed by crystallographic analysis. The five-membered hydantoin ring is generally found to be nearly planar. For instance, in the case of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, the root-mean-square deviations from planarity for the two independent molecules are minimal, at 0.010 Å and 0.044 Å, respectively. nih.gov

The substituents on the hydantoin ring can adopt various orientations. In one study of a hydantoin-based peptidomimetic, the substituents at the N1 and C3 positions were found to extend in the same direction, while the substituent at N2 was oriented in the opposite direction. uni.lu The dihedral angles between the hydantoin ring and any aryl substituents are also of significant interest. For example, in a p-chlorophenyl substituted hydantoin derivative, the aromatic ring was found to be nearly perpendicular to the hydantoin nucleus. uni.lu

The imidazolidine-2,4-dione system can exist in different tautomeric forms. However, X-ray crystallographic studies consistently show that in the solid state, the 2,4-dione tautomer is the predominant form. The hydrogen atoms are typically located on the nitrogen atoms (N1 and N3), which is confirmed by their observation in difference Fourier maps during structure refinement. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of imidazolidine-2,4-dione derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The N-H groups of the hydantoin ring act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. The most common hydrogen bonding motif is the N-H···O interaction.

In many crystal structures of hydantoin derivatives, molecules form inversion dimers through pairs of N-H···O hydrogen bonds. nih.gov These dimers can then be further connected into chains or more complex three-dimensional networks through other interactions. nih.gov For instance, some hydantoin derivatives self-assemble into rosette-like supramolecular discs composed of six molecules held together by hydrogen bonds. nih.gov

Interactive Table: Common Intermolecular Interactions in Imidazolidine-2,4-dione Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) (Å) | Significance |

| Hydrogen Bond | N-H | C=O | 2.7 - 2.9 | Primary structure-directing interaction |

| Hydrogen Bond | C-H | C=O | 3.0 - 3.5 | Secondary stabilizing interaction |

| Halogen Bond | C-H | Cl | > 3.5 | Can influence packing in halogenated derivatives |

| π-π Stacking | Aryl Ring | Aryl Ring | 3.3 - 3.8 | Can occur with aryl substituents |

Correlation between Crystallographic Data and Solution-Phase Conformations

While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, it is also informative to correlate this with the conformational preferences in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying solution-phase conformations.

Studies on hydantoin-based peptidomimetics have used NMR in conjunction with computational modeling to investigate the forces that stabilize secondary structures in solution. uni.lu These studies often focus on the presence and stability of intramolecular hydrogen bonds, which can be inferred from the chemical shifts and temperature coefficients of amide protons. uni.lu

The conformation adopted in the solid state is often one of the low-energy conformations present in solution. However, the specific conformation that crystallizes is also influenced by the energetics of crystal packing. Therefore, while the solid-state structure provides a crucial reference point, a combination of crystallographic data, solution-phase studies, and computational energy calculations is necessary for a complete understanding of the conformational landscape of flexible imidazolidine-2,4-dione derivatives.

Future Research Directions and Translational Potential of 5 3 Chlorophenyl Imidazolidine 2,4 Dione in Drug Discovery

Emerging Therapeutic Areas for Imidazolidine-2,4-dione Derivatives

The inherent chemical stability and the capacity for substitution at multiple positions make the imidazolidine-2,4-dione ring a versatile template for developing new drugs. researchgate.netresearchgate.net Research into its derivatives has unveiled a broad spectrum of pharmacological activities, suggesting several promising therapeutic areas for investigation for analogues like 5-(3-Chlorophenyl)imidazolidine-2,4-dione.

Key emerging areas include:

Oncology: Derivatives have shown significant potential as anticancer agents. researchgate.netresearchgate.net Mechanisms include the inhibition of crucial cancer-related proteins like B-cell lymphoma-2 (Bcl-2) and vascular endothelial growth factor receptor 2 (VEGFR-2). ekb.egnih.gov For instance, by applying a bioisosteric replacement strategy, researchers have successfully developed imidazolidine-2,4-dione derivatives as potent Bcl-2 inhibitors. ekb.eg Other studies have designed hydantoin (B18101) hybrids that show cytotoxicity against various cancer cell lines, including prostate and colon cancer. nih.gov

Infectious Diseases: The scaffold has been successfully modified to create potent antimicrobial and antifungal agents. researchgate.netmdpi.com The antibacterial activity of some derivatives has been found to be comparable or even superior to existing drugs like oxacillin (B1211168) and cefuroxime (B34974) against certain bacterial strains. researchgate.net

Autoimmune and Inflammatory Diseases: Certain derivatives have been identified as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway, making them attractive candidates for treating autoimmune diseases. researchgate.net Additionally, antinociceptive effects observed in some hydantoins suggest they may act via anti-inflammatory mechanisms, presenting opportunities for developing novel pain treatments. mdpi.com

Neurological Disorders: Beyond the well-known anticonvulsant activity of phenytoin (B1677684), newer derivatives are being explored for other neurological applications. mdpi.combepls.com Research has pointed towards activity at serotonin (B10506) transporters (SERT) and potential efficacy in treating neuropathic pain. mdpi.com

Metabolic Diseases: The imidazolidine-2,4-dione framework is related to the thiazolidinedione class of antidiabetic drugs. mdpi.comnih.gov This structural similarity suggests that novel hydantoin derivatives could be explored as hypoglycemic agents. mdpi.comresearchgate.net

Interactive Table 1: Selected Therapeutic Targets of Imidazolidine-2,4-dione Derivatives

| Therapeutic Area | Biological Target/Mechanism | Derivative Type | Reference(s) |

|---|---|---|---|

| Oncology | Bcl-2 Inhibition | 5,5-disubstituted imidazolidine-2,4-diones | ekb.eg |

| Oncology | VEGFR-2 Inhibition | Thiazolidine-2,4-dione hybrids | nih.gov |

| Oncology | Thymidine (B127349) Phosphorylase Inhibition | Spiro-imidazolidine-dione derivatives | nih.gov |

| Autoimmune Disease | LYP Inhibition | Cinnamic acids-based imidazolidine-2,4-diones | researchgate.net |

| Neurological Disorders | Anticonvulsant | 5,5-diphenylimidazolidine-2,4-dione | bepls.comaensiweb.net |

| Infectious Disease | Antibacterial | Thiazolidine-2,4-dione hybrids | researchgate.net |

| Metabolic Disease | Antihyperglycemic | C-5 substituted thiazolidine-2,4-diones | nih.gov |

Advanced Synthetic Methodologies for Novel Analogues

The exploration of the full therapeutic potential of the this compound scaffold relies on the ability to generate a diverse library of novel analogues. Modern organic synthesis offers several powerful strategies to achieve this, moving beyond classical methods like the Bucherer-Bergs or Biltz reactions. researchgate.netresearchgate.netekb.eg

Advanced synthetic approaches include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. MCRs have been developed as simple, modern routes to create libraries of diverse hydantoin derivatives. researchgate.netnih.gov

Solid-Phase Synthesis: This technique, where one of the reactants is attached to a solid support, facilitates the purification process and is highly amenable to automation and the creation of large compound libraries. tandfonline.com It has been successfully used to generate libraries of hydantoins and their thio-analogs. tandfonline.com

Domino and Tandem Reactions: These processes involve multiple bond-forming events occurring consecutively in a single synthetic operation without isolating intermediates. A chemoselective condensation/cyclization domino process between isocyanates and α-amino esters provides a mild and efficient route to N,N'-disubstituted hydantoins. nih.gov Another one-pot synthesis method for 3-substituted 5,5-diphenyl imidazolidine-2,4-dione involves nucleophilic substitution or a Mannich reaction. aensiweb.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a rapid and efficient method for preparing hydantoins. tandfonline.com

Modern Catalysis: The development of novel catalysts has enabled highly efficient and stereoselective syntheses. For example, enantiomerically pure hydantoins can be prepared through the cyclization of optically pure α-amino amides using reagents like triphosgene. researchgate.net

Interactive Table 2: Overview of Advanced Synthetic Methods for Hydantoin Analogues

| Synthetic Strategy | Description | Advantages | Reference(s) |

|---|---|---|---|

| Multicomponent Reactions | Multiple reactants combined in a one-pot reaction to form a complex product. | High efficiency, atom economy, diversity-oriented. | researchgate.netnih.gov |

| Solid-Phase Synthesis | Synthesis on a solid support, simplifying purification. | Amenable to automation, ideal for library synthesis. | tandfonline.com |

| Domino Reactions | Multiple bond-forming reactions occur sequentially in one pot. | High efficiency, reduced waste, operational simplicity. | aensiweb.netnih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions. | Rapid reaction times, often higher yields. | tandfonline.com |

Integration of High-Throughput Screening and Computational Approaches

To navigate the vast chemical space made accessible by advanced synthesis, modern drug discovery integrates high-throughput screening (HTS) with computational methods. nih.gov This combination allows for the rapid identification and optimization of promising lead compounds from large chemical libraries. nih.gov For a scaffold like this compound, this integrated approach is crucial for efficiently identifying new therapeutic applications.

The process typically involves:

High-Throughput Screening (HTS): Large libraries of synthesized imidazolidine-2,4-dione analogues can be rapidly tested for activity against a specific biological target using automated HTS platforms. ekb.egyoutube.com These libraries are often designed to maximize structural diversity while adhering to drug-like properties (e.g., Lipinski's Rule of Five) to minimize false positives. ekb.eg

High-Throughput Computational Screening (HTCS): Also known as virtual screening, this approach uses computational power to screen millions of virtual compounds against a target protein's structure. nih.govrsc.org Core methods like molecular docking, which predicts the binding mode and affinity of a molecule to a target, are foundational to HTCS. nih.gov

Machine Learning and AI: Advanced algorithms and machine learning are increasingly used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models learn from existing data to predict the biological activity of novel, untested compounds, further accelerating the discovery process. nih.gov

ADMET Prediction: Computational tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery pipeline. This helps to prioritize candidates with favorable drug-like properties and flag potential issues before costly experimental work is undertaken. nih.gov

This synergy between creating diverse chemical libraries and rapidly screening them, both in vitro and in silico, significantly accelerates the journey from a starting scaffold to a viable drug candidate. nih.govyoutube.com

Development of Structure-Based Drug Design Strategies for Enhanced Specificity and Potency

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of a biological target to design ligands with high affinity and specificity. For a scaffold like this compound, SBDD offers a powerful strategy to optimize its interaction with a chosen target, thereby enhancing its therapeutic potential.

The SBDD process involves several key steps:

Target Identification and Validation: A biological macromolecule (e.g., an enzyme or receptor) critical to a disease process is identified.

Structure Determination: The 3D structure of the target is determined using techniques like X-ray crystallography or cryo-electron microscopy.

Computational Docking and Design: With the target structure known, computational methods are used to dock potential ligands, such as imidazolidine-2,4-dione derivatives, into the binding site. nih.govnih.gov This allows for the visualization of key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Iterative Optimization: Based on the docking simulations, chemists can rationally design and synthesize new analogues with modifications predicted to improve binding affinity and specificity. nih.gov For example, a study targeting VEGFR-2 used a ligand-based design approach to create novel inhibitors, and subsequent molecular docking and dynamics simulations confirmed that the new compounds fit within the active site and interacted with key amino acid residues. nih.gov Similarly, docking studies were used to identify spiro-imidazolidine-dione derivatives as promising scaffolds for thymidine phosphorylase inhibitors. nih.gov

This iterative cycle of design, synthesis, and testing, guided by structural insights, is a cornerstone of modern medicinal chemistry that can transform a moderately active compound into a highly potent and selective drug candidate. nih.gov

Q & A

Basic: What synthetic routes are commonly used to prepare 5-(3-Chlorophenyl)imidazolidine-2,4-dione and its derivatives?

The compound is typically synthesized via condensation reactions. For example, glyoxals and ureas can undergo chiral acid-catalyzed cyclization to form hydantoins, including enantioselective derivatives. Key steps include refluxing in aprotic solvents (e.g., acetonitrile) and using catalysts like phosphoric acids to control stereochemistry . Substituted phenyl groups are introduced via electrophilic aromatic substitution or cross-coupling reactions, with yields optimized by controlling stoichiometry and reaction time .

Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) in stereoselective synthesis?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) and precise solvent selection. For instance, glyoxal-urea condensations achieve >90% ee when conducted in toluene at -20°C with 10 mol% catalyst loading. Monitoring reaction progress via chiral HPLC and adjusting temperature gradients can mitigate racemization . Post-synthetic purification via recrystallization or chiral column chromatography further enhances ee .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound derivatives?

1H/13C NMR is essential for confirming the imidazolidine-dione core and substituent positions. Key diagnostic signals include carbonyl carbons at ~170–175 ppm and aromatic protons split by para-substituted chlorophenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms urea C=O stretches (~1720 cm⁻¹) .

Advanced: How should researchers address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects or conformational flexibility. For example, computed shifts (DFT/B3LYP/6-31G*) may deviate from experimental CDCl3 NMR due to solvation. Cross-validate using 2D NMR (e.g., NOESY to assess spatial proximity) or X-ray crystallography to resolve ambiguities. Adjust computational models to include implicit solvent parameters or dynamic averaging .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for antifungal or hypoglycemic derivatives?

Systematic substitution at the 3- and 5-positions of the imidazolidine-dione core is critical. Electron-withdrawing groups (e.g., -CF3 at the 3-position) enhance antifungal activity by increasing electrophilicity, while bulky 5-aryl groups improve hypoglycemic effects via hydrophobic interactions with target enzymes. Biological assays (e.g., MIC for antifungal activity, aldose reductase inhibition for hypoglycemia) guide iterative design .

Advanced: How does X-ray crystallography inform the design of bioactive this compound analogues?

Crystal structures reveal intermolecular interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) that stabilize active conformations. For instance, U-shaped conformations in sulfonyl derivatives facilitate binding to aldose reductase’s hydrophobic pocket. Computational docking using crystal coordinates (PDB: 1AH3) can predict binding affinities and guide substituent placement .

Advanced: What methodologies resolve low yields in multi-step syntheses of N-substituted derivatives?

Low yields often stem from steric hindrance or intermediate instability. Strategies include:

- Using protecting groups (e.g., Boc for amines) during alkylation steps.

- Employing microwave-assisted synthesis to accelerate sluggish steps (e.g., cyclization).

- Switching to polar aprotic solvents (DMF or DMSO) to improve solubility of bulky intermediates .

Basic: How is purity assessed for novel this compound analogues?

Purity is validated via HPLC (≥95% peak area), melting point consistency (±2°C of literature values), and elemental analysis (±0.4% for C/H/N). Residual solvents are quantified using GC-MS, while chiral purity is confirmed via circular dichroism or chiral stationary-phase HPLC .

Advanced: How can researchers evaluate metabolic stability of hypoglycemic derivatives in vitro?

Use liver microsomal assays (human or rat) with NADPH cofactor to measure t₁/₂. Monitor parent compound depletion via LC-MS/MS. Structural modifications like fluorination at metabolically labile positions (e.g., para to chlorophenyl) can enhance stability. Compare with control compounds (e.g., phenytoin) to benchmark results .

Advanced: What mechanistic insights explain cyclization failures in hydantoin formation?

Cyclization failures may arise from improper leaving group activation or pH imbalances. For example, urea cyclization requires mildly acidic conditions (pH 4–6) to protonate intermediates. Adding catalytic p-toluenesulfonic acid or using Dean-Stark traps to remove water can drive the reaction to completion. Mechanistic studies via in situ IR or MS monitoring identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.